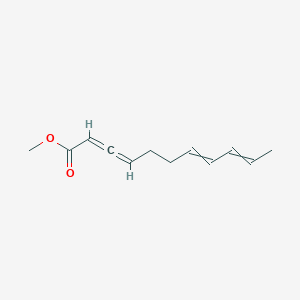
Methyl undeca-2,3,7,9-tetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl undeca-2,3,7,9-tetraenoate is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl undeca-2,3,7,9-tetraenoate can be synthesized through the intramolecular Diels-Alder reaction involving allenic ester dienophiles. This reaction typically occurs spontaneously at ambient temperature . The preparation involves the use of methyl (E,E)-dodeca-2,3,8,10-tetraenoate and (E,E)-undeca-2,3,7,9-tetraenoate as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl undeca-2,3,7,9-tetraenoate undergoes various chemical reactions, including:
Intramolecular Diels-Alder Reaction: This reaction involves the formation of cyclic compounds through the interaction of conjugated dienes and dienophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Diels-Alder Reaction: Typically involves ambient temperature conditions and may not require additional reagents.
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from the intramolecular Diels-Alder reaction of this compound are cyclic compounds, which can be further utilized in various synthetic applications .
Wissenschaftliche Forschungsanwendungen
Methyl undeca-2,3,7,9-tetraenoate has several applications in scientific research, including:
Synthetic Organic Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biological Studies:
Material Science: May be used in the development of new materials with unique properties due to its conjugated structure.
Wirkmechanismus
The primary mechanism of action for methyl undeca-2,3,7,9-tetraenoate involves its reactivity in the Diels-Alder reaction. The conjugated double bonds in the compound allow it to act as a dienophile, facilitating the formation of cyclic structures . This reactivity is crucial for its applications in synthetic organic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl dodeca-2,3,8,10-tetraenoate: Another compound with a similar structure and reactivity in the Diels-Alder reaction.
Other Conjugated Polyenes: Compounds with multiple conjugated double bonds that exhibit similar reactivity.
Uniqueness
Methyl undeca-2,3,7,9-tetraenoate is unique due to its specific arrangement of double bonds, which allows for spontaneous intramolecular Diels-Alder reactions at ambient temperature . This property distinguishes it from other conjugated polyenes and makes it valuable in synthetic applications.
Eigenschaften
CAS-Nummer |
111875-97-9 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-6,9,11H,7-8H2,1-2H3 |
InChI-Schlüssel |
NKNPHOWOYXSJHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CCCC=C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


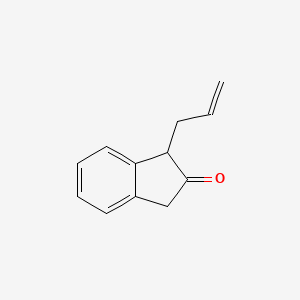
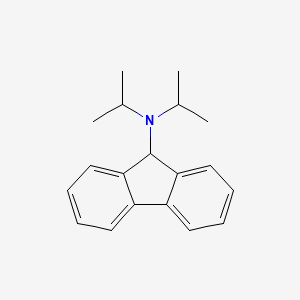
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)

![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
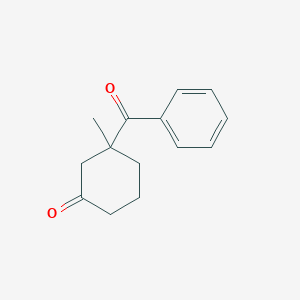
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)

![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)
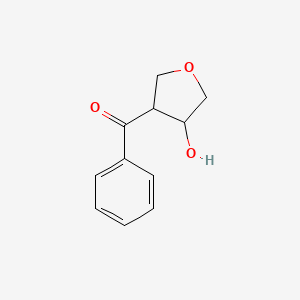
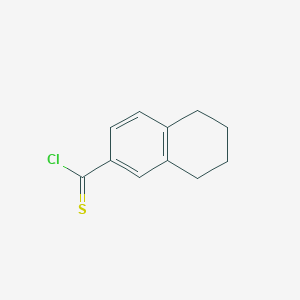
![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
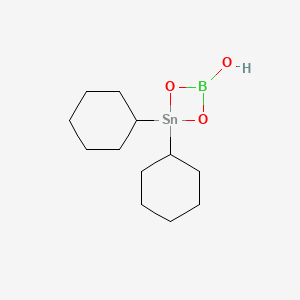
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
